Indacrinone

Descripción general

Descripción

Indacrinone is a loop diuretic primarily used to treat hypertension and edema associated with heart failure, liver cirrhosis, and renal disease. It is unique among diuretics because it decreases the reabsorption of uric acid, making it suitable for patients with gout .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indacrinone involves several key steps:

Friedel-Crafts Acylation: 2,3-dichloroanisole reacts with phenylacetyl chloride to form 2,3-dichloro-4-phenylacetylanisole.

Mannich Reaction: This intermediate undergoes a Mannich reaction with tetramethyldiaminomethane, leading to a β-Hydride elimination and formation of 2,3-dichloro-4-(2-phenylacryloyl)anisole.

Cyclization: Acid-catalyzed intramolecular cyclization produces the indanone derivative.

O-Demethylation: The indanone is O-demethylated under acidic conditions to yield 2-Phenyl-5-hydroxy-6,7-dichloro-1-indanone.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and Mannich reaction steps, ensuring consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group in this compound can yield the corresponding alcohol.

Substitution: The chloro groups in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Indacrinone is known for its potent diuretic effects, which are attributed to its ability to inhibit sodium reabsorption in the kidneys. It is a racemic mixture of two enantiomers: S(+) and R(-). The S(+) enantiomer is recognized for its uricosuric properties, meaning it promotes the excretion of uric acid, while the R(-) enantiomer acts primarily as a loop diuretic with transient uricosuric effects .

Key Pharmacological Effects

- Natriuresis : this compound exhibits greater natriuretic potency compared to furosemide, with a slower onset and longer duration of action .

- Uricosuria : The S(+) form effectively decreases serum uric acid concentrations and increases uric acid clearance, making it beneficial in treating hyperuricemia .

- Combination Therapy : this compound can be coadministered with angiotensin-converting enzyme (ACE) inhibitors to enhance antihypertensive effects while mitigating the risk of hyperuricemia commonly associated with diuretics .

Clinical Applications

This compound has been studied extensively for various clinical applications:

Edema Management

This compound is effective in treating edema associated with heart failure and renal disorders. Its ability to promote fluid excretion helps reduce swelling and improve patient comfort.

Hypertension Treatment

As a diuretic, this compound contributes to lowering blood pressure by reducing blood volume through increased urine output. Clinical studies have demonstrated its efficacy in hypertensive patients, particularly when combined with other antihypertensive agents .

Hyperuricemia Treatment

The compound's unique ability to lower uric acid levels makes it a valuable option for patients suffering from gout or other hyperuricemic conditions. This dual action addresses both fluid retention and elevated uric acid levels, providing a comprehensive therapeutic approach .

Table 1: Pharmacological Comparison of this compound and Furosemide

| Property | This compound | Furosemide |

|---|---|---|

| Onset of Action | Slower | Rapid |

| Duration of Action | Longer | Shorter |

| Natriuretic Potency | Higher | Standard |

| Uricosuric Effect | Significant (S(+) enantiomer) | Minimal |

| Common Uses | Edema, Hypertension, Hyperuricemia | Edema, Hypertension |

Table 2: Clinical Study Results on this compound

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that this compound effectively lowered systolic and diastolic blood pressure over a period of 12 weeks. Patients receiving this compound showed a significant decrease in blood volume and improved renal function metrics compared to those on traditional diuretics .

Case Study 2: Management of Gout

In a controlled study of patients with gout, this compound was administered alongside standard treatment regimens. The results indicated a marked decrease in serum uric acid levels and fewer gout flare-ups compared to baseline measurements prior to treatment .

Mecanismo De Acción

Indacrinone exerts its diuretic effect by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. Additionally, this compound decreases the reabsorption of uric acid, which is beneficial for patients with gout .

Comparación Con Compuestos Similares

Furosemide: Another loop diuretic but increases uric acid reabsorption.

Bumetanide: Similar to indacrinone but does not have the same uricosuric effect.

Torsemide: A loop diuretic with a longer duration of action compared to this compound.

Uniqueness of this compound: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing dual therapeutic benefits .

Actividad Biológica

Indacrinone, a phenoxyacetic acid derivative, is recognized for its diuretic and uricosuric properties. This compound has been extensively studied for its biological activity, particularly in renal function and electrolyte balance. Below, we explore the pharmacological effects, mechanisms of action, and relevant research findings concerning this compound.

This compound functions primarily as a diuretic by inhibiting sodium reabsorption in the renal tubules, leading to increased urinary output. It shares characteristics with both loop diuretics and thiazide diuretics, impacting different segments of the nephron:

- Loop Diuretic Action : this compound exhibits a rapid onset of action, typically reaching peak diuretic effect within 2 to 4 hours post-administration.

- Thiazide-like Effects : It also influences solute transport in the distal convoluted tubule, which contributes to its saluretic effects.

Pharmacokinetics and Metabolism

Research indicates that this compound is metabolized into several active metabolites, with 4'-hydroxythis compound being notably significant. The pharmacokinetic profiles differ among species; for instance, humans and chimpanzees show extensive metabolism compared to rats and dogs. Approximately 70% of urinary radioactivity in humans is attributed to this metabolite.

Clinical Studies

Diuretic and Uricosuric Effects : A study involving 14 healthy volunteers demonstrated that this compound significantly increased sodium excretion and decreased fractional free-water clearance under maximal hydration conditions. The results indicated:

- Sodium Excretion : Increased from a baseline of 1.19% to 4.93% of GFR (glomerular filtration rate).

- Urate Excretion : Fractional urate excretion rose from 6.7% to 15.2% of GFR, indicating effective uricosuric action .

Comparison with Other Diuretics : In comparative studies with hydrochlorothiazide (HCTZ) and ethacrynic acid (EA), this compound showed similar reductions in fractional free-water clearance but was more effective in increasing solute clearance.

Study on Rhesus Monkeys

A pharmacological study on rhesus monkeys highlighted the stereoselectivity in the metabolism of this compound. The (R)(-)-enantiomer was found to be a more potent saluretic agent compared to its (S)(+)-counterpart. This study emphasized the importance of chirality in the drug’s biological activity, as differences in metabolism were observed across species .

Human Trials

In a double-blind clinical trial comparing different dosages of this compound with HCTZ and ticrynafen, it was noted that higher doses (up to 60 mg) produced linear increases in urinary volume and electrolyte excretion. The maximum effect was recorded at doses around 40 mg, after which responses plateaued .

Summary of Findings

| Parameter | This compound | HCTZ | Ethacrynic Acid |

|---|---|---|---|

| Sodium Excretion Increase (%) | Up to 4.93% | Up to 3.16% | Up to 14.5% |

| Uric Acid Excretion Increase (%) | Up to 12.24% | Not specified | Not specified |

| Peak Effect Time | 2-4 hours | Similar | Similar |

| Duration of Action | Long-acting | Shorter | Shorter |

Análisis De Reacciones Químicas

Chemical Modifications of Indacrinone

This compound can undergo several chemical modifications:

-

Oxidation : The compound can be oxidized, particularly at the phenyl ring, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction : Reduction of the carbonyl group in this compound can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

-

Substitution : The chloro groups in this compound can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines and thiols can be used for substitution reactions.

Chemical Modifications Table

| Modification | Reaction Type | Reagents | Product |

|---|---|---|---|

| Oxidation | Oxidation | Potassium permanganate, chromium trioxide | Quinone derivatives |

| Reduction | Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |

| Substitution | Nucleophilic Substitution | Amines, thiols | Substituted this compound derivatives |

Enantiomer Separation

This compound exists as a racemic mixture of two enantiomers, each with distinct pharmacological effects. Recent studies have introduced novel methods for the separation of these enantiomers, such as using molecularly imprinted microparticles derived from cationic biopolymers. This approach allows for efficient chiral resolution with high selectivity for the S-enantiomer .

Enantiomer Separation Table

| Enantiomer | Pharmacological Effect | Separation Method |

|---|---|---|

| (R)-Enantiomer | Diuretic | Molecularly imprinted microparticles |

| (S)-Enantiomer | Uricosuric | Molecularly imprinted microparticles |

Propiedades

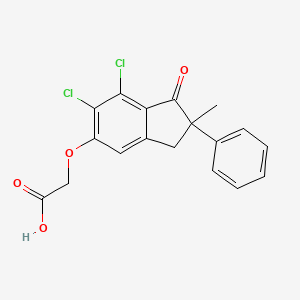

IUPAC Name |

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKWVSHZYDOZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866624 | |

| Record name | Indacrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56049-88-8, 57296-63-6 | |

| Record name | (±)-Indacrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indacrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacrinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDACRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.